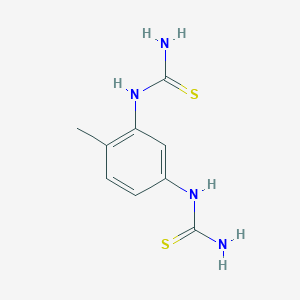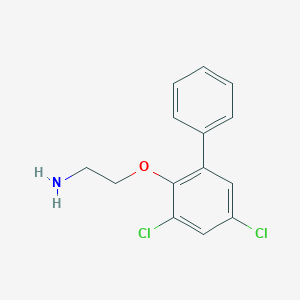
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine, also known as DPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of phenyl ether and has a molecular weight of 303.21 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood. However, it has been proposed that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine may interfere with the DNA synthesis and repair mechanisms of cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain oncogenes. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is high. 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is also stable under a wide range of conditions, making it suitable for long-term storage. However, 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine has some limitations. It is highly toxic and requires careful handling. Moreover, the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. One area of interest is the development of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine-based drugs for the treatment of cancer and viral infections. Another area of research is the study of the mechanism of action of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine. Understanding the molecular mechanisms underlying the biological activities of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine will provide insights into its potential therapeutic applications. Moreover, the synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Synthesemethoden
The synthesis of 2-(2,4-Dichloro-6-phenylphenoxy)ethylamine involves the reaction of 2,4-dichloro-6-phenylphenol with ethylenediamine in the presence of a base catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
1422-18-0 |
|---|---|
Produktname |
2-(2,4-Dichloro-6-phenylphenoxy)ethylamine |
Molekularformel |
C14H13Cl2NO |
Molekulargewicht |
282.2 g/mol |
IUPAC-Name |
2-(2,4-dichloro-6-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C14H13Cl2NO/c15-11-8-12(10-4-2-1-3-5-10)14(13(16)9-11)18-7-6-17/h1-5,8-9H,6-7,17H2 |
InChI-Schlüssel |
DSXSIVAORWAAQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN |
Verwandte CAS-Nummern |
4673-58-9 (hydrochloride) |
Synonyme |
2,4-dichloro-6-phenylphenoxyethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



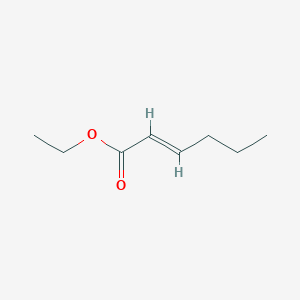
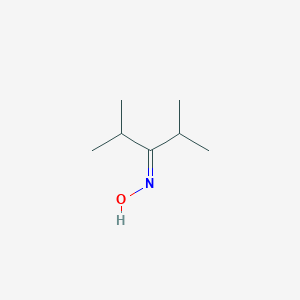
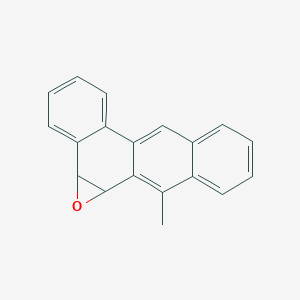
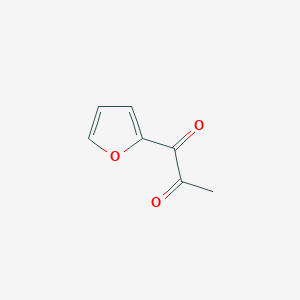
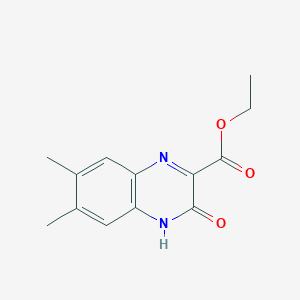
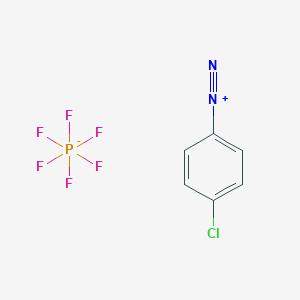
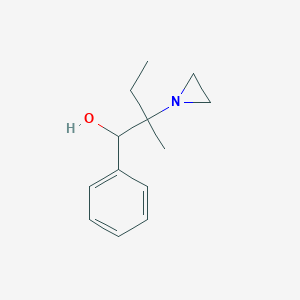
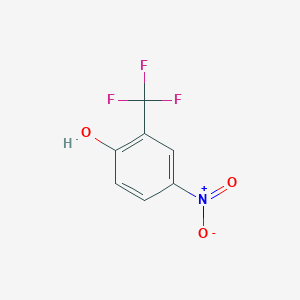
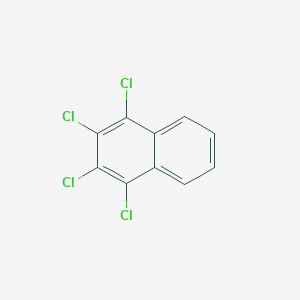
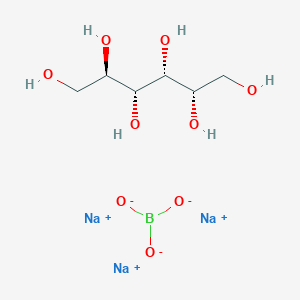
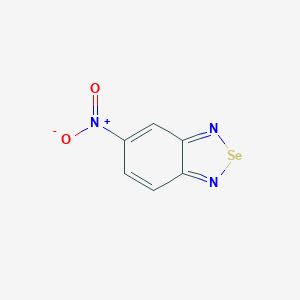

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
